Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate
Description
Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate (CAS: 943119-02-6, MFCD27578566) is a cyclopentane-based ester featuring a 3-chlorophenyl substituent. Its molecular formula is C₁₃H₁₅ClO₂, with a molecular weight of 238.71 g/mol. This compound is structurally characterized by a cyclopentane ring fused to a methyl ester group and a meta-chlorinated aromatic ring, which confers unique electronic and steric properties. It is primarily utilized in organic synthesis and pharmaceutical intermediate preparation, as evidenced by its inclusion in combinatorial chemistry libraries .
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASLPJGFMQESGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(3-chlorophenyl)cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(3-chlorophenyl)cyclopentanecarboxylic acid.
Reduction: 1-(3-chlorophenyl)cyclopentanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors are employed to scale up production. These reactors provide enhanced control over reaction conditions (temperature, pressure), leading to higher yields and purities. Advanced purification techniques such as distillation and crystallization are also utilized to ensure the quality of the final product.
Chemistry
Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable for developing new compounds with specific properties.
Biology
The compound has been investigated for its interactions with biological targets, particularly enzymes and receptors. The presence of the chlorophenyl group may enhance binding affinity, potentially modulating biological activity. Studies have shown that it can influence pathways related to inflammation and pain management, indicating its potential therapeutic properties .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various chemical processes that require specific molecular characteristics.
A study evaluated the anti-inflammatory effects of this compound in vitro. The compound demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases .
Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound revealed that modifications at the chlorophenyl position could enhance biological activity. Various derivatives were tested for their cytotoxic effects on cancer cell lines, showing promising results against colon carcinoma cells .
Data Table: Summary of Applications and Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Used to create complex molecules |
| Biology | Interaction with enzymes/receptors | Modulates inflammatory pathways |
| Industry | Production of specialty chemicals | Enhances material properties |
| Case Study | Anti-inflammatory effects | Significant cytokine inhibition |
| Case Study | Derivative synthesis | Enhanced cytotoxicity against cancer |
Mechanism of Action
The mechanism of action of Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The 3-chlorophenyl group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution Patterns
- Methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate (CAS: 914106-85-7): The para-chloro isomer shares the same molecular formula but differs in the chlorine substituent’s position. For example, the para-substituent may enhance symmetry, influencing crystallinity and melting points compared to the meta-isomer .
- Methyl 1-(2-chlorophenyl)cyclopentane-1-carboxylate (CAS: 943118-88-5):
Ring Size Variants
- The smaller ring size may also reduce conformational flexibility, affecting biological activity .
- Methyl 1-(4-chlorophenyl)cyclopropanecarboxylate :
Halogen and Functional Group Modifications
- The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1-2) and water solubility compared to the chloro analog .
- 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (CAS Index Name): The trifluoroethylphosphonate group replaces the ester, introducing phosphorus-based functionality.
Ester Group Variations
- Ethyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate: Substituting methyl with ethyl increases lipophilicity (higher logP), as evidenced by octanol/water partition coefficient trends in related compounds (e.g., logP = 3.2 for methyl vs. 3.8 for ethyl analogs). This affects membrane permeability and metabolic stability .
Biological Activity
Methyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H15ClO2 and a molecular weight of 238.71 g/mol. Its structure features a cyclopentane ring with a chlorophenyl substituent and a carboxylate ester functional group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClO2 |
| Molecular Weight | 238.71 g/mol |
| Functional Groups | Ester, Chlorophenyl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with various enzymes or receptors. The presence of the 3-chlorophenyl group is believed to enhance the compound's binding affinity to certain targets, thereby modulating its biological effects.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an intermediate in drug development. Similar compounds have shown anti-inflammatory and analgesic properties, suggesting that this compound may possess similar pharmacological effects .
Anti-inflammatory and Analgesic Effects
Studies have highlighted the potential of this compound in exhibiting anti-inflammatory effects. It is hypothesized that the chlorophenyl group contributes to its interaction with inflammatory pathways, potentially leading to reduced inflammation in various models.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Inhibition of Mycobacterium tuberculosis : A related compound demonstrated inhibition of ATP synthase in Mycobacterium tuberculosis, indicating that structurally similar compounds could exhibit antibacterial properties .
- Synthesis and Biological Evaluation : Research has shown that derivatives of cyclopentane compounds can act as effective inhibitors against various targets, suggesting that this compound might also possess similar inhibitory capabilities .
Summary of Biological Activities
Q & A
Q. How to reconcile conflicting bioactivity results across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
